molecular formula C10H13N3O2 B13295503 3-Amino-2-(pyrrolidin-1-yl)pyridine-4-carboxylic acid

3-Amino-2-(pyrrolidin-1-yl)pyridine-4-carboxylic acid

Cat. No.: B13295503
M. Wt: 207.23 g/mol
InChI Key: RNSXUZPVPKYYPR-UHFFFAOYSA-N
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Description

3-Amino-2-(pyrrolidin-1-yl)pyridine-4-carboxylic acid is a compound that features a pyridine ring substituted with an amino group, a pyrrolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(pyrrolidin-1-yl)pyridine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For example, the reaction of 2-chloropyridine with pyrrolidine in the presence of a base like potassium carbonate can yield 2-(pyrrolidin-1-yl)pyridine.

    Amination and Carboxylation: The amino group can be introduced through direct amination reactions, while the carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(pyrrolidin-1-yl)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Amino-2-(pyrrolidin-1-yl)pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-2-(pyrrolidin-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine-5-boronic acid pinacol ester: Similar in structure but with a boronic acid group instead of a carboxylic acid group.

    Picolinic acid (2-pyridinecarboxylic acid): Similar pyridine ring structure but lacks the amino and pyrrolidine groups.

    Nicotinic acid (3-pyridinecarboxylic acid): Another pyridinecarboxylic acid with different substitution patterns.

Uniqueness

3-Amino-2-(pyrrolidin-1-yl)pyridine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyrrolidine and amino groups enhances its potential as a versatile scaffold in drug discovery and organic synthesis.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

3-amino-2-pyrrolidin-1-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C10H13N3O2/c11-8-7(10(14)15)3-4-12-9(8)13-5-1-2-6-13/h3-4H,1-2,5-6,11H2,(H,14,15)

InChI Key

RNSXUZPVPKYYPR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2N)C(=O)O

Origin of Product

United States

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